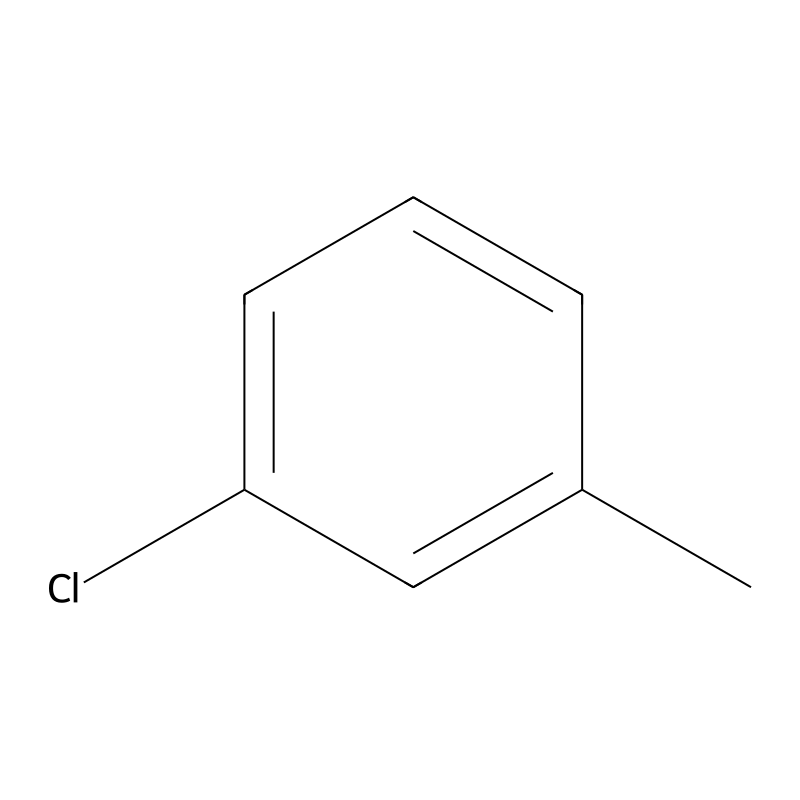

3-Chlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Glycidyl Methacrylate Grafted Multi-Walled Carbon Nanotubes/Polypropylene Nanocomposites

Specific Scientific Field: Material Science and Engineering

Study of Paramagnetic Contributions from Dioxygen to Solute Proton Spin-Lattice Relaxation Rate Constants

Specific Scientific Field: Physical Chemistry and Magnetic Resonance Spectroscopy

Summary of the Application: 3-Chlorotoluene was used to study paramagnetic contributions from dioxygen to solute proton spin-lattice relaxation rate constants for a series of aromatic hydrocarbons and drug molecule fragments . This study contributes to the understanding of magnetic properties of molecules and their interactions with magnetic fields.

3-Chlorotoluene, also known as m-chlorotoluene or 1-chloro-3-methylbenzene, is an aromatic compound with the molecular formula C₇H₇Cl. It is a colorless liquid at room temperature, characterized by its slightly yellow hue and a density of approximately 1.072 g/cm³. The compound has a boiling point ranging from 160 to 162 °C and a melting point of about -48 °C . As an aryl halide, it features a chlorine atom substituted at the meta position of the toluene ring.

3-Chlorotoluene is primarily used in organic synthesis and serves as an intermediate in the production of various chemical compounds. Its structure allows for diverse reactivity, making it valuable in multiple chemical applications.

3-Chlorotoluene is classified as harmful if inhaled and toxic to aquatic life with long lasting effects []. It is a flammable liquid with a relatively low flash point, posing a fire hazard. Here's a breakdown of the safety concerns:

- Toxicity: Studies suggest moderate acute inhalation toxicity. Prolonged or repeated exposure may cause additional health problems.

- Flammability: 3-Chlorotoluene vapors can form flammable mixtures with air. Proper ventilation and handling procedures are crucial to minimize fire risk [].

- Environmental Impact: The compound is toxic to aquatic organisms and can persist in the environment. Disposal should follow appropriate regulations [].

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom activates the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions.

- Reduction Reactions: 3-Chlorotoluene can be reduced to 3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride .

3-Chlorotoluene can be synthesized through various methods:

- Direct Chlorination of Toluene: This industrial method involves reacting toluene with chlorine gas under controlled conditions. The reaction typically yields a mixture of chlorinated products, from which 3-chlorotoluene can be isolated .

- Diazotization Method: A laboratory route involves diazotizing 3-toluidine (3-amino toluene) followed by treatment with cuprous chloride. This method allows for selective production of 3-chlorotoluene .

Research on the interactions involving 3-chlorotoluene primarily focuses on its reactivity with nucleophiles and electrophiles. Its behavior in nucleophilic substitution reactions is particularly significant for understanding its potential applications in organic synthesis. Additionally, studies have indicated that exposure to 3-chlorotoluene can lead to health risks, emphasizing the need for safety measures when handling this compound .

Several compounds are structurally similar to 3-chlorotoluene, including:

- o-Chlorotoluene (1-chloro-2-methylbenzene): Features chlorine at the ortho position; has different physical properties such as a higher melting point.

- p-Chlorotoluene (1-chloro-4-methylbenzene): Chlorine is positioned para to the methyl group; exhibits distinct boiling and melting points compared to its meta counterpart.

- Benzyl Chloride (C₆H₅CH₂Cl): Contains a chlorine atom attached to the benzyl carbon instead of an aromatic hydrogen; used extensively in organic synthesis.

Comparison TableCompound Structure Melting Point (°C) Boiling Point (°C) Density (g/cm³) 3-Chlorotoluene m-Chloro substitution -48 160 - 162 1.072 o-Chlorotoluene o-Chloro substitution -35 159 1.073 p-Chlorotoluene p-Chloro substitution 7 162 1.069 Benzyl Chloride Chlorine on benzyl carbon -26 178 1.099

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 3-Chlorotoluene | m-Chloro substitution | -48 | 160 - 162 | 1.072 |

| o-Chlorotoluene | o-Chloro substitution | -35 | 159 | 1.073 |

| p-Chlorotoluene | p-Chloro substitution | 7 | 162 | 1.069 |

| Benzyl Chloride | Chlorine on benzyl carbon | -26 | 178 | 1.099 |

Each compound exhibits unique physical properties influenced by the position of the chlorine atom on the aromatic ring, affecting their reactivity and applications in synthesis.

Physical Description

XLogP3

Boiling Point

161.8 °C

Flash Point

Density

LogP

Melting Point

-47.8 °C

UNII

GHS Hazard Statements

H226 (95.18%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (42.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (42.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.68 mmHg

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Molecular structure and vibrational spectra of o-chlorotoluene, m-chlorotoluene, and p-chlorotoluene by ab initio HF and DFT calculations

Jidong Wang, Mingmin Ren, Shui Wang, Yixin QuPMID: 21227744 DOI: 10.1016/j.saa.2010.12.064

Abstract

In this work, experimental and theoretical study on the molecular structure and the vibrational spectra of o-chlorotoluene (OCT), m-chlorotoluene (MCT) and p-chlorotoluene (PCT) are presented. The vibrational frequencies of these compounds were obtained theoretically by ab initio HF and DFT/B3LYP calculations employing the standard 6-311++G(d,p) basis set for optimized geometries and were compared with Fourier transform infrared (FTIR) in the region of 400-4000 cm(-1) and with Raman spectra in the region of 100-4000 cm(-1). Complete vibrational assignment, analysis and correlation of the fundamental modes for these compounds have been carried out. The vibrational harmonic frequencies were scaled using scale factors, yielding a good agreement between the experimentally recorded and the theoretically calculated values.Distribution characteristics and ecological evaluation of chlorobenzene compounds in surface sediment of the Maowei Sea, Guangxi, China

Riquan Liao, Weitao Li, Zhenjun Kang, Liang Tang, Bin Yang, Liang WangPMID: 31028555 DOI: 10.1007/s10661-019-7397-0

Abstract

To enhance our understanding on environmental conditions of the Maowei Sea in Guangxi province, China, the concentration and distribution of 22 chlorobenzene compounds (CBs) in the surface sediment were determined by gas chromatography-mass spectrometry (GC-MS). The relationship of the sediment between CBs and total organic carbon (TOC) was also investigated. The results showed that a total of eight kinds of CBs compounds were detected in the sediment samples which were collected from the coastal environment of the Maowei Sea, with an average concentration of 15.3 ng·g(the concentration range, 2.5-61.5 ng·g

). The rank of their average concentrations was as follows: 2,3,4,5,6-pentachlorotoluene > hexachlorobenzene, 2-chlorotoluene, 3-chlorotoluene and 2,3-dichlorotoluene > 2,4-dichlorotoluene > 4-chlorotoluene > pentachlorobenzene. Most CBs were distributed in sediments along the east coast of the Maowei Sea. For total TOC content in sediments, the concentration in the sampling locations was similar, with a mean concentration of 8.83 g·kg

(the concentration range, 4.87-20.13 g·kg

). However, there was no significant correlation between the concentration of TOC and total CBs. Compared to the corresponding CBs in the sediment of other coastal areas in mainland China and other countries, the value of CBs in the Maowei Sea was low.

Chloromethylmuconolactones as critical metabolites in the degradation of chloromethylcatechols: recalcitrance of 2-chlorotoluene

Katrin Pollmann, Victor Wray, Dietmar H PieperPMID: 15774876 DOI: 10.1128/JB.187.7.2332-2340.2005